(5-Methylfuran-2-yl)[4-(phenylsulfonyl)piperazin-1-yl]methanone
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Overview
Description
(5-METHYL-2-FURYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE is a complex organic compound that features a furan ring substituted with a methyl group, a piperazine ring substituted with a phenylsulfonyl group, and a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-METHYL-2-FURYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common method involves the initial formation of the furan ring, followed by the introduction of the methyl group. The piperazine ring is then synthesized separately and functionalized with the phenylsulfonyl group. Finally, the two moieties are linked through a methanone bridge under controlled reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and automated synthesis equipment to ensure consistency and purity. The process often requires stringent control of reaction parameters such as temperature, pressure, and pH to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(5-METHYL-2-FURYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The methanone group can be reduced to a methanol derivative.
Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the methanone group may produce methanol derivatives.
Scientific Research Applications
(5-METHYL-2-FURYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-METHYL-2-FURYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(5-METHYL-3-ISOXAZOLYL)[4-(5-PROPYL-2-PYRIMIDINYL)PIPERAZINO]METHANONE: Another compound with a similar piperazine and methanone structure but different substituents.
(5-METHYL-2-FURANYL)METHANETHIOL: A related compound with a thiol group instead of the phenylsulfonyl group.
Uniqueness
(5-METHYL-2-FURYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H18N2O4S |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
[4-(benzenesulfonyl)piperazin-1-yl]-(5-methylfuran-2-yl)methanone |
InChI |
InChI=1S/C16H18N2O4S/c1-13-7-8-15(22-13)16(19)17-9-11-18(12-10-17)23(20,21)14-5-3-2-4-6-14/h2-8H,9-12H2,1H3 |
InChI Key |
LCWSICCCTAIKPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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